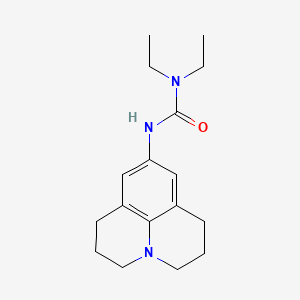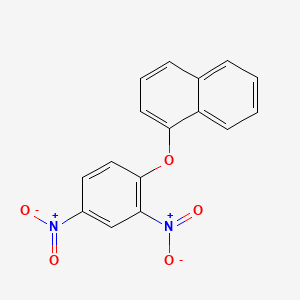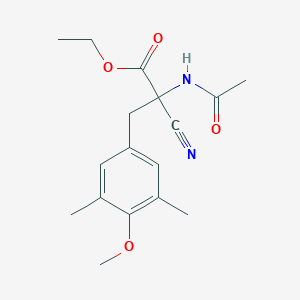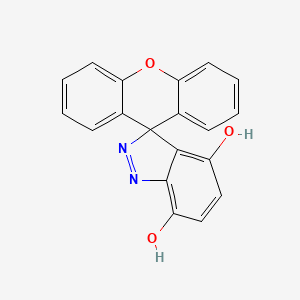
Spiro(3H-indazole-3,9'-(9H)xanthene)-4,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol: is a complex organic compound characterized by a spiro linkage between an indazole and a xanthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the formation of the spiro linkage.
Industrial Production Methods
Industrial production of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro linkage chemistry and developing new synthetic methodologies.
Biology
In biological research, this compound is explored for its potential biological activities. Studies may investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol is evaluated for its potential therapeutic applications. This includes its use as a lead compound in drug discovery and development, particularly for targeting specific diseases.
Industry
In industry, the compound is utilized in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in areas such as electronics, photonics, and catalysis.
Mécanisme D'action
The mechanism of action of Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-dione
- Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-dimethanol
- Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-dimethoxy
Uniqueness
Spiro(3H-indazole-3,9’-(9H)xanthene)-4,7-diol is unique due to its specific hydroxyl functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity, making it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
28560-95-4 |
|---|---|
Formule moléculaire |
C19H12N2O3 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
spiro[indazole-3,9'-xanthene]-4,7-diol |
InChI |
InChI=1S/C19H12N2O3/c22-13-9-10-14(23)18-17(13)19(21-20-18)11-5-1-3-7-15(11)24-16-8-4-2-6-12(16)19/h1-10,22-23H |
Clé InChI |
WZGLLGFNWAQZNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5N=N3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



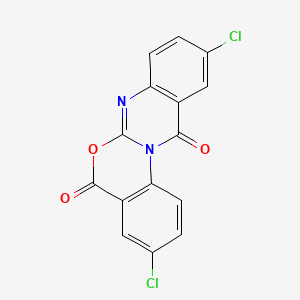


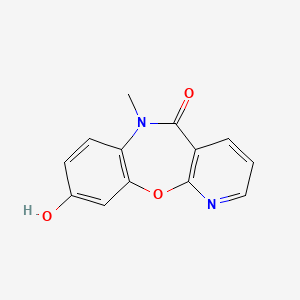


![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
